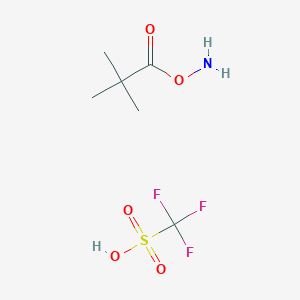

O-Pivaloylhydroxylamine trifluoromethanesulfonate

Description

The exact mass of the compound this compound is 267.03882814 g/mol and the complexity rating of the compound is 251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

amino 2,2-dimethylpropanoate;trifluoromethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.CHF3O3S/c1-5(2,3)4(7)8-6;2-1(3,4)8(5,6)7/h6H2,1-3H3;(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDZEWVQHIHVBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)ON.C(F)(F)(F)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293990-73-4 | |

| Record name | O-Pivaloylhydroxylammonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

O-Pivaloylhydroxylamine trifluoromethanesulfonate CAS 1293990-73-4 properties

The following technical guide is structured to provide an authoritative, deep-dive analysis of O-Pivaloylhydroxylammonium trifluoromethanesulfonate (PONT) . It moves beyond standard datasheet listings to explore the mechanistic utility, synthesis, and application of this reagent in high-value organic transformations.

CAS: 1293990-73-4 | Formula:

Executive Summary: The Electrophilic Amination Standard

O-Pivaloylhydroxylammonium trifluoromethanesulfonate , commonly referred to as PONT (

Its triflate salt form confers exceptional bench stability compared to the volatile or explosive free bases of hydroxylamine derivatives, making it a critical tool in late-stage functionalization (LSF) of drug candidates.

Physicochemical & Energetic Profile

Understanding the physical boundaries of PONT is critical for safety and reproducibility.

| Property | Specification | Technical Insight |

| Appearance | White to colorless crystalline solid | High crystallinity correlates with purity; yellowing indicates decomposition. |

| Melting Point | Decomp. >164 °C | Energetic Hazard: Exothermic decomposition begins at ~164.5 °C. |

| Solubility | Soluble: MeCN, MeOH, DMSOInsoluble: | Low solubility in DCM is exploited for purification (precipitation). |

| pKa (Conj. Acid) | ~6–7 (estimated for | The pivalate leaving group activates the N-O bond for cleavage. |

| Hygroscopicity | Moderate | Store under inert atmosphere to prevent hydrolysis of the ester. |

Safety Advisory: Energetic Profile

PONT is an energetic material. Differential Scanning Calorimetry (DSC) reveals an exothermic event at 164.5 °C (

-

Protocol: Never heat neat material above 100 °C.

-

Handling: Use a blast shield when scaling >10 g.

Mechanistic Architecture

The utility of PONT lies in its weak

Pathway: Metal-Catalyzed Nitrenoid Transfer

In transition-metal catalysis (Rh, Co, Ir, Fe), PONT serves as an oxidizing directing group or a nitrenoid precursor.

Figure 1: Mechanistic pathway for metal-catalyzed amination using PONT. The reagent acts as an internal oxidant, cleaving the N-O bond to generate a reactive metal-nitrenoid species.

Preparation Protocol (Self-Validating)

Source: Adapted from Organic Syntheses 2020, 97, 197-211 (Morandi et al.). Scale: ~45 g (Decagram scale).

Workflow Diagram

Figure 2: Two-step synthesis workflow ensuring removal of Boc-protecting group and salt formation.

Detailed Procedure

Step 1: Synthesis of tert-Butyl pivaloyloxycarbamate

-

Setup: 1 L flask,

atmosphere. Charge with N-Boc-hydroxylamine (1.0 equiv) and DCM (0.5 M). -

Addition: Cool to 0 °C. Add Triethylamine (1.1 equiv). Dropwise add Pivaloyl chloride (1.05 equiv).

-

Reaction: Stir at 0 °C for 1 h, then warm to 23 °C (1 h).

-

Workup: Wash with water, sat.

, and brine.[6] Dry over

Step 2: Formation of PONT

-

Setup: Dissolve intermediate from Step 1 in anhydrous Diethyl Ether (

, 0.6 M). -

Acidolysis (Critical): Add Triflic Acid (

, 1.0 equiv) dropwise at 23 °C.-

Observation: Vigorous gas evolution (Isobutene/

). White precipitate forms immediately.

-

-

Isolation: Stir for 3 h. Add

-pentane to maximize precipitation. -

Filtration: Filter under vacuum.

-

Purification: Wash the filter cake with ice-cold DCM (

). This removes unreacted organic impurities while the salt remains insoluble.

-

-

Drying: High vacuum for 16 h.

Validation Check:

-

NMR (

-

NMR:

Application Protocol: Iron-Catalyzed Alkene Amination

This protocol demonstrates the "unprotected" advantage.[7] It converts alkenes to amino-chlorides or amino-alcohols using PONT and simple iron salts.

Reaction Class: Intermolecular Amino-Chlorination. Substrate: Styrene (Representative).

Materials

-

Substrate: Styrene (1.0 equiv, 0.5 mmol)

-

Reagent: PONT (1.2 equiv)

-

Catalyst:

(10 mol%) -

Additive: TBACl (Tetrabutylammonium chloride, 1.0 equiv) - Source of Cl nucleophile

-

Solvent: Acetonitrile (

) / Ethanol (

Step-by-Step Methodology

-

Glovebox/Schlenk Setup: In a reaction tube, combine

(6.3 mg) and PONT (160 mg). -

Solvent Addition: Add degassed

(1.5 mL) and -

Substrate Addition: Add Styrene (52 mg) and TBACl (139 mg).

-

Incubation: Seal the tube and stir at 40 °C for 16 hours.

-

Note: The reaction color typically shifts from pale yellow to orange/brown.

-

-

Quench: Dilute with

, add sat. -

Extraction: Extract aqueous layer with

( -

Purification: Flash chromatography on silica gel (DCM/MeOH gradient).

Expected Outcome:

Formation of 2-amino-1-chloro-1-phenylethane. The amino group is installed free (

Storage & Handling

-

Storage: Store at +4 °C or -20 °C under Argon/Nitrogen. Protect from light.[8]

-

Shelf-Life: Stable for >6 months if kept dry. Hydrolysis produces pivalic acid and hydroxylamine triflate.

-

Disposal: Quench excess reagent with dilute NaOH/Sodium Thiosulfate solution before disposal. Do not concentrate filtrates containing PONT to dryness on a large scale due to explosion risk.

References

-

Synthesis & Scale-up: Makai, S.; Falk, E.; Morandi, B. "Preparation of O-Pivaloyl Hydroxylamine Triflic Acid."[6][7] Organic Syntheses2020 , 97, 197–211. Link

-

Iron-Catalyzed Amination: Legnani, L.; Prina-Cerai, G.; Morandi, B. "Iron-Catalyzed Preparation of Unprotected Amino Alcohols and Aminochlorides from Alkenes." ACS Catalysis2016 , 6, 8162–8165. Link

-

Rh-Catalyzed C-H Amination: Park, J.; Chang, S. "Rhodium-Catalyzed Selective C–H Amination of Arenes with a Bifunctional Amino Source." Angewandte Chemie International Edition2015 , 54, 14103–14107. Link

-

Review on Electrophilic Amination: Gasser, V.; Makai, S.; Morandi, B.[5] "The Advent of Electrophilic Hydroxylamine-Derived Reagents for the Direct Preparation of Unprotected Amines." Chemical Communications2022 , 58, 9991–10003.[5] Link

Sources

- 1. 1293990-73-4 CAS Manufactory [m.chemicalbook.com]

- 2. labsolu.ca [labsolu.ca]

- 3. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. O-Pivaloyl hydroxylammonium triflate - Enamine [enamine.net]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemscene.com [chemscene.com]

The Advent of PivONH3OTf: A Paradigm Shift in Electrophilic Amination for Pharmaceutical and Agrochemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

The direct introduction of an amino group into organic molecules is a cornerstone of modern synthetic chemistry, with profound implications for the discovery and development of novel pharmaceuticals and agrochemicals. Historically, this has been dominated by nucleophilic amination strategies. However, the emergence of potent electrophilic aminating reagents has opened new avenues for C-N bond formation, offering unique reactivity and selectivity. Among these, O-pivaloylhydroxylammonium triflate (PivONH3OTf) has rapidly distinguished itself as a versatile and powerful tool. This guide provides an in-depth technical analysis of the core principles governing the reactivity and application of PivONH3OTf. We will dissect its underlying mechanism, explore the critical roles of its structural components, and provide practical, field-proven insights into its application in complex molecule synthesis.

Introduction: The Imperative for Advanced Amination Methodologies

The amino functional group is a ubiquitous feature in a vast array of biologically active molecules. Its presence is critical for modulating physicochemical properties such as solubility and basicity, and for engaging in key hydrogen bonding interactions with biological targets. Consequently, the development of efficient and selective methods for the installation of amino groups is of paramount importance to medicinal and process chemists.

While traditional methods like reductive amination and nucleophilic substitution have been workhorses in the field, they often necessitate harsh reaction conditions or the use of pre-functionalized substrates. The advent of electrophilic amination, where a nitrogen source acts as the electrophile, has provided a complementary and often more direct approach to C-N bond formation. This strategy allows for the amination of a wide range of nucleophiles, including carbanions, arenes, and alkenes.

Within the growing arsenal of electrophilic aminating reagents, PivONH3OTf has emerged as a particularly promising candidate. Its bench-top stability, predictable reactivity, and ability to deliver an unprotected amino group make it an attractive choice for streamlining synthetic routes and improving overall efficiency.[1][2]

Deciphering the Reagent: Structure, Stability, and the Role of Key Moieties

The efficacy of PivONH3OTf as an electrophilic aminating reagent is intrinsically linked to its unique molecular architecture. Understanding the contribution of each component is crucial for predicting its reactivity and optimizing reaction conditions.

The Pivaloyl Group (Piv): A Bulky Guardian

The most prominent feature of the reagent is the bulky tert-butyl group of the pivaloyl moiety. This sterically demanding group serves several critical functions:

-

Enhanced Stability: The steric hindrance provided by the pivaloyl group shields the reactive N-O bond from premature decomposition and unwanted side reactions, contributing to the reagent's notable bench-top stability.[2]

-

Modulation of Reactivity: While seemingly counterintuitive, the steric bulk also plays a role in fine-tuning the reagent's electrophilicity. It prevents overly rapid and unselective reactions, allowing for controlled amination under specific catalytic conditions.

-

Facilitating Handling: From a practical standpoint, the solid nature and stability of PivONH3OTf, partly attributable to the pivaloyl group, make it significantly easier and safer to handle compared to many other highly reactive aminating agents.

The Triflate Anion (OTf): The Ideal Leaving Group

The trifluoromethanesulfonate (triflate) anion is a superb leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, which effectively stabilizes the negative charge. Its role is multifaceted:

-

Promoting Electrophilicity: As a non-nucleophilic counterion, the triflate anion does not compete with the desired nucleophile for the electrophilic nitrogen center. This ensures that the amination pathway is favored.

-

Facilitating N-O Bond Cleavage: The excellent leaving group ability of the triflate is crucial in the mechanistic steps leading to the transfer of the amino group. In many catalyzed reactions, coordination of the triflate to the metal center can facilitate the key bond-breaking and bond-forming events.

The Core Mechanism: A Tale of Two Pathways

The electrophilic amination mechanism of PivONH3OTf is highly dependent on the nature of the nucleophile and the presence or absence of a catalyst. Broadly, we can consider two primary mechanistic paradigms: uncatalyzed and transition metal-catalyzed pathways.

The Uncatalyzed Pathway: Direct Nucleophilic Attack

In the absence of a catalyst, the reaction proceeds via a direct nucleophilic attack on the electrophilic nitrogen atom of the protonated hydroxylamine derivative. This pathway is most relevant for highly nucleophilic substrates.

Caption: Generalized uncatalyzed electrophilic amination pathway.

However, uncatalyzed electrophilic aminations with O-acyl hydroxylamines can be inefficient and prone to side reactions, particularly when aiming to synthesize primary or secondary amines.[3] The strongly basic nucleophiles required for these reactions can be quenched by the acidic N-H protons of the aminating reagent.[3]

Transition Metal-Catalyzed Amination: A More Finessed Approach

The true synthetic power of PivONH3OTf is unlocked in the presence of transition metal catalysts, most notably iron and rhodium complexes. These catalysts open up new mechanistic pathways, allowing for the amination of less nucleophilic substrates like arenes and alkenes with high efficiency and selectivity.

A key example is the iron-catalyzed aminofunctionalization of olefins. Combined spectroscopic and computational studies have shed light on this complex mechanism.[4] The reaction is initiated by the oxidation of the Fe(II) catalyst by one equivalent of PivONH3OTf to generate an Fe(III) species. A second equivalent of the aminating reagent then coordinates to the iron center, forming a crucial Fe(III)-N-acyloxy intermediate. This intermediate subsequently decays to a species with a weakened Fe-N bond, which is poised to deliver the amino group to the olefin.[4]

Caption: Two-step synthesis of PivONH₃OTf.

Step 1: Synthesis of tert-Butyl pivaloyloxy carbamate

-

To a stirred solution of N-Boc hydroxylamine (1.0 equiv) and triethylamine (1.0 equiv) in dichloromethane (CH2Cl2) at 0 °C, add pivaloyl chloride (1.0 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Filter the resulting suspension and wash the filter cake with CH2Cl2.

-

Wash the filtrate sequentially with water, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the desired intermediate as a colorless solid.

Step 2: Synthesis of O-Pivaloyl Hydroxylamine Triflic Acid

-

Dissolve the tert-butyl pivaloyloxy carbamate (1.0 equiv) in diethyl ether (Et2O) and cool to 0 °C.

-

Add triflic acid (1.0 equiv) dropwise to the stirred solution.

-

A white precipitate will form. Stir the suspension at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Filter the suspension, wash the filter cake with cold CH2Cl2, and dry under high vacuum to yield PivONH3OTf as a colorless, crystalline solid.

General Protocol for the Iron-Catalyzed Amination of Arenes

This general procedure can be adapted for a range of arene substrates. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the arene (1.0 equiv), PivONH3OTf (1.2 equiv), and the iron catalyst (e.g., FeCl2, 5-10 mol%).

-

Add the appropriate solvent (e.g., dichloroethane or acetonitrile).

-

Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3.

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH2Cl2).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Comparative Analysis: PivONH3OTf vs. Other Electrophilic Aminating Reagents

The choice of an electrophilic aminating reagent is dictated by the specific synthetic challenge. The following table provides a comparative overview of PivONH3OTf against other common classes of reagents.

| Reagent Class | Representative Example | Advantages | Disadvantages |

| O-Acyl Hydroxylamines | PivONH3OTf | Bench-stable solid, delivers unprotected amine, good for catalyzed reactions. [1][2] | Can be inefficient in uncatalyzed reactions. [3] |

| O-Benzoyl Hydroxylamines | PhCOONH2 | Widely used, versatile in transition metal catalysis. | Often requires a protecting group on the nitrogen. |

| Oxaziridines | Davis oxaziridines | Effective for α-amination of enolates. | Can lead to over-oxidation, sometimes require multi-step synthesis. |

| Azodicarboxylates | Diethyl azodicarboxylate (DEAD) | Highly electrophilic, useful in Mitsunobu and ene reactions. | Often deliver a protected hydrazine, can be hazardous. |

| Sulfonylhydroxylamines | TsONH2 | Can aminate a wide range of carbanions. | The resulting sulfonamide requires harsh deprotection conditions. [5] |

Safety and Handling

While PivONH3OTf is considered relatively stable for an electrophilic aminating reagent, it is still a reactive chemical and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion and Future Outlook

PivONH3OTf has firmly established itself as a valuable and versatile reagent in the synthetic chemist's toolkit. Its ability to deliver an unprotected amino group under increasingly mild and selective conditions represents a significant advance in the field of electrophilic amination. The ongoing exploration of its reactivity with a broader range of nucleophiles and the development of novel catalytic systems will undoubtedly continue to expand its synthetic utility. As the demand for more efficient and sustainable chemical syntheses grows, the strategic application of well-designed reagents like PivONH3OTf will be instrumental in driving innovation in the pharmaceutical and agrochemical industries.

References

- Shen, Y., & Friestad, G. K. (2002). Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. The Journal of Organic Chemistry, 67(17), 6236–6239.

- Zhou, Z., & Kurti, L. (2021). Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.

- Shen, Y., & Friestad, G. K. (2002). Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry, 67(17), 6236-6239.

- Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.

-

Wikipedia contributors. (2023, December 12). Electrophilic amination. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

- Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.

- A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. (2023). Vivekanand College.

- Chen, W., Chen, J., & Li, X. (2018).

- Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. ETH Zurich Research Collection.

- DFT study on structure, electronic properties, and reactivity of cis-isomers of [(NC5H4-S)2Fe. (2011). Physical Chemistry Research.

- Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. (n.d.).

- Makai, S., & Morandi, B. (2020). Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Organic Syntheses, 97, 207-216.

- The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. (2022).

- hydroxylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.

- Recent Advances in the Protection of Amine Functionality: A Review. (2020).

- O-Pivaloyl hydroxylammonium trifl

- DFT study on structure, electronic properties, and reactivity of cis-isomers of [(NC5H4-S)2Fe. (2011). Multidisciplinary Journals.

- Organoselenium-Catalysis Amination of Terminal Alkenes:Hydroxy-Controlled Highly Selective Synthesis of 3-Amino Alylic Alcohols. (2025).

- I(III)-Mediated Arene C–H Amination using (Hetero)Aryl Nucleophiles. (n.d.). ChemRxiv.

- Electrophilic Aminating Agents in Total Synthesis. (2021). PMC.

- Wang, Y., et al. (2022). Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide. Beilstein Journal of Organic Chemistry, 18, 686-692.

- DFT Chemical Reactivity Analysis of Biological Molecules in the Presence of Silver Ion. (n.d.).

- Pivalic Acid Esters, Pival

- DFT calculations of electronic structure evaluation and intermolecular interactions of p53-derived peptides with cytotoxic effect on breast cancer. (2021).

- structural properties,theory functional calculations (dft), natural bond orbital and energies for the. (n.d.). Multidisciplinary Journals.

Sources

- 1. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. O-Pivaloyl hydroxylammonium triflate - Enamine [enamine.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophilic amination - Wikipedia [en.wikipedia.org]

O-Pivaloylhydroxylammonium Triflate: Structure, Stability, and Application Guide

Part 1: Executive Summary

O-Pivaloylhydroxylammonium triflate (often abbreviated as PONT or O-Piv-NH3OTf ) has emerged as the premier electrophilic amination reagent in modern organic synthesis. Historically, the direct installation of a primary amino group (

PONT resolves these issues by utilizing the steric bulk of the pivaloyl group and the stabilizing nature of the triflate counterion. It serves as a thermodynamically stable, crystalline source of the "

Part 2: Structural Characterization & Chemical Identity

The stability of PONT is derived directly from its molecular geometry. Unlike sulfonyl-based hydroxylamines, the pivaloyl ester linkage provides a unique balance of activation (making the oxygen a competent leaving group) and steric shielding (preventing premature decomposition).

Chemical Identity

| Property | Detail |

| IUPAC Name | O-Pivaloylhydroxylammonium trifluoromethanesulfonate |

| CAS Number | 1293990-73-4 |

| Formula | |

| Molar Mass | 267.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeCN, MeOH, DMSO; insoluble in |

Spectroscopic Signature (Self-Validation)

To validate the synthesis or purity of PONT in your laboratory, rely on the following diagnostic NMR signals. The absence of the N-Boc intermediate peaks is the critical purity check.

-

NMR (400 MHz,

-

1.32 ppm (s, 9H,

-

9.0–10.0 ppm (br s, 3H,

-

1.32 ppm (s, 9H,

-

NMR:

- -79.0 ppm (s, 3F, Triflate anion).

Part 3: Thermodynamic Stability & Safety Profile

Critical Safety Note: While PONT is significantly more stable than MSH, it remains an energetic material containing an N–O bond. The following data is derived from Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) studies referenced in Organic Syntheses (2020).

Thermal Decomposition Data

Unlike MSH, which can decompose violently at ambient temperatures if allowed to dry, PONT exhibits a distinct thermal safety window.

| Parameter | Value | Implications for Process Safety |

| Melting Point | 134 – 138 °C | Solid handling is safe at standard process temps. |

| Exothermic Onset (DSC) | 164.5 °C | |

| Decomposition Peak | 191.9 °C | |

| Shock Sensitivity | Low | Classified as non-shock sensitive under standard UN transport tests. |

Stability Decision Matrix

The following logic tree illustrates why PONT is preferred over legacy reagents and how to handle it.

Figure 1: Comparative safety profile of electrophilic amination reagents.

Part 4: Optimized Synthesis Protocol

This protocol is adapted from the Organic Syntheses procedure (Makai et al., 2020). It utilizes a two-step sequence starting from commercially available N-Boc-hydroxylamine.

Prerequisites:

-

Inert atmosphere (Argon/Nitrogen).

-

Temperature control (Ice bath).

Step-by-Step Methodology

| Step | Operation | Critical Mechanism/Observation |

| 1. Acylation | Dissolve N-Boc-hydroxylamine (1.0 equiv) in DCM/Pyridine. Add Pivaloyl Chloride dropwise at 0 °C. | Steric Control: The Boc group forces acylation on the Oxygen. Pivaloyl chloride is used over the anhydride for atom economy. |

| 2. Workup | Wash with dilute HCl, then | Removes pyridine salts. The intermediate tert-butyl (pivaloyloxy)carbamate is stable. |

| 3. Deprotection | Dissolve intermediate in DCM. Add Triflic Acid (TfOH) (1.0 equiv) dropwise at 0 °C. | Protonation: TfOH cleaves the Boc group. The solution will bubble ( |

| 4. Precipitation | Add | PONT is insoluble in non-polar solvents and precipitates as a white solid. |

| 5. Isolation | Filtration under inert gas. Wash with | Hygroscopic: Minimize exposure to humid air during filtration. |

Synthesis Workflow Diagram

Figure 2: Two-step synthesis of O-Pivaloylhydroxylammonium triflate.

Part 5: Mechanistic Applications

PONT functions as a "electrophilic amine."[2] In a typical reaction, a transition metal catalyst (often Iron or Copper) or a direct nucleophile attacks the nitrogen center. The pivalate anion acts as the leaving group.

Reactivity Mode

The triflate counterion ensures the reagent remains protonated (

Key Transformations:

-

Arene Amination: Direct C-H to C-N conversion (often Fe-catalyzed).[3]

-

Alkene Amination: Anti-Markovnikov hydroamination to form primary amines.

-

Thiol Amination: Conversion of thiols to sulfinamides.[4]

Mechanistic Pathway (General Nucleophilic Attack)

Figure 3: General mechanism of electrophilic amination using PONT.

References

-

Makai, S.; Falk, E.; Morandi, B. "Preparation of O-Pivaloyl Hydroxylamine Triflic Acid." Organic Syntheses, 2020, 97, 189-204.

-

Legnani, L.; Morandi, B. "Direct Catalytic Synthesis of Unprotected Primary Amines.

-

Fier, P. S.; Hartwig, J. F. "Synthesis of O-Pivaloylhydroxylamines." Journal of the American Chemical Society, 2013, 135, 15559.

-

Gasser, V.; Makai, S.; Morandi, B. "The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines."[2] Chemical Communications, 2022 , 58, 9991-10003.[2]

Sources

PONT Reagent: The Strategic Guide to Electrophilic Amination

Topic: PONT Reagent in Organic Synthesis Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "NH₂⁺" Equivalent

In modern drug discovery, the direct installation of primary amines (-NH₂) onto carbon skeletons without protecting groups is a high-value transformation. The PONT reagent (O-Pivaloyl hydroxylammonium triflate ) has emerged as a premier electrophilic aminating agent that addresses this challenge.[1][2]

Unlike traditional nucleophilic nitrogen sources (which require pre-functionalized electrophiles) or older electrophilic reagents (often unstable or requiring harsh conditions), PONT offers a unique balance of bench stability , tunable reactivity , and atom economy . It functions as a surrogate for the unstable nitrenium ion (:NH₂⁺) or amino radical (•NH₂), enabling the direct amination of alkenes, arenes, and thiols under mild catalytic conditions.[1]

Chemical Identity[1][3][4][5]

-

Systematic Name: O-Pivaloyl hydroxylammonium trifluoromethanesulfonate

-

Acronym: PONT (derived from P ivaloyl-O -N -T riflate logic)[1][2]

-

Formula: [tBu-C(=O)-O-NH₃]⁺ [OTf]⁻

-

Role: Electrophilic Amination Reagent / Amino-Radical Precursor[3][4]

Chemical Foundation & Mechanistic Logic

Structural Advantages

PONT is designed to overcome the limitations of classical reagents like Hydroxylamine-O-sulfonic acid (HOSA) or Dinitrophenylhydroxylamine (DPH).

-

The Pivaloyl Group: Provides steric bulk that stabilizes the N-O bond, preventing premature decomposition while remaining a good leaving group (pivalic acid) upon activation.

-

The Triflate Counterion: Ensures high solubility in organic solvents (DCM, MeCN) and enhances the electrophilicity of the ammonium center.

-

The N-O Weak Link: The bond dissociation energy (BDE) of the N-O bond is tuned to be cleaved either heterolytically (by metal coordination) or homolytically (via Single Electron Transfer), allowing diverse mechanistic manifolds.

Mechanistic Pathways

PONT operates primarily through two distinct pathways depending on the catalyst system employed:

Pathway A: Iron-Catalyzed Radical Amination (The Morandi/Jiao Manifold)

In the presence of low-valent iron catalysts, PONT undergoes Single Electron Transfer (SET).

-

Activation: Fe(II) reduces the N-O bond.

-

Radical Generation: Generates an amino radical (•NH₃⁺ / •NH₂) and releases iron-pivalate species.

-

Addition: The electrophilic amino radical adds to an alkene or arene.

-

Turnover: The cycle is closed via oxidation or ligand exchange.

Pathway B: Electrophilic Group Transfer

In the absence of redox-active metals, PONT can act as a direct electrophile toward highly nucleophilic substrates (e.g., thiols, enolates), transferring the NH₂ group via an Sɴ2-like displacement at the nitrogen.

Figure 1: Mechanistic activation of PONT reagent via Iron-catalyzed Single Electron Transfer (SET).

Experimental Protocols

Synthesis of PONT Reagent

While PONT is increasingly available commercially, it can be synthesized in-house to ensure freshness and anhydrous conditions.

Reagents:

-

O-Pivaloyl hydroxylamine (prepared from hydroxylamine and pivaloyl chloride)

-

Triflic acid (TfOH)

-

Diethyl ether (Et₂O) - Anhydrous

Protocol:

-

Dissolution: Dissolve O-Pivaloyl hydroxylamine (1.0 equiv) in anhydrous Et₂O (0.5 M) in a flame-dried round-bottom flask under N₂.

-

Acidification: Cool the solution to 0 °C. Dropwise add Triflic acid (1.0 equiv). Caution: Exothermic.

-

Precipitation: A white precipitate forms immediately. Stir at 0 °C for 30 minutes.

-

Isolation: Filter the solid under an inert atmosphere (Schlenk filtration recommended).

-

Washing: Wash the filter cake with cold anhydrous Et₂O (3x).

-

Drying: Dry under high vacuum for 2 hours. Store in a glovebox or desiccator at -20 °C.

Application: Iron-Catalyzed Aminochlorination of Alkenes

This protocol utilizes PONT to install both an amine and a chlorine atom across a double bond, a powerful transformation for alkaloid synthesis.

Scope: Styrenes, aliphatic alkenes. Product: Unprotected 2-chloroamines (vicinal amino chlorides).

| Parameter | Specification | Note |

| Catalyst | Fe(Pc) (Iron Phthalocyanine) | 5 mol% loading |

| Reagent | PONT | 1.5 equivalents |

| Halogen Source | NaCl | 2.0 equivalents |

| Solvent | MeOH/MeCN (1:1) | 0.1 M concentration |

| Temperature | 25 °C (Ambient) | Mild conditions |

| Atmosphere | N₂ or Argon | Oxygen-free |

Step-by-Step Methodology:

-

Charge: In a glovebox, add Fe(Pc) (0.025 mmol), NaCl (1.0 mmol), and PONT (0.75 mmol) to a reaction vial equipped with a stir bar.

-

Solvent: Add the alkene substrate (0.5 mmol) dissolved in MeOH/MeCN (5 mL).

-

Reaction: Seal the vial and stir vigorously at room temperature for 12–24 hours. The mixture typically turns from dark green to brownish.

-

Quench: Dilute with EtOAc and add saturated aqueous NaHCO₃.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (DCM/MeOH gradients) is usually required due to the polarity of the free amine. Note: Amines may streak; use 1% Et₃N in eluent if necessary.

Reaction Scope & Strategic Comparison

Functional Group Tolerance

PONT is compatible with functionalities that are typically sensitive to strong oxidants or reductants:

-

Tolerated: Alcohols, esters, halides, alkynes, heterocycles (pyridines, indoles).

-

Sensitive: Electron-rich phenols (oxidation risk), highly oxidizable sulfur species (unless sulfinamide formation is desired).

Comparative Analysis of Aminating Reagents

| Reagent | Active Species | Stability | Atom Economy | Primary Use Case |

| PONT | [1][2][3][4]•NH₂ / NH₂⁺ | High (Solid salt) | Good (Pivalic acid byproduct) | Direct amination of alkenes/arenes |

| HOSA | NH₂⁺ | Moderate (Hygroscopic) | Poor (Sulfate waste) | N-amination of heterocycles |

| DPH | NH (Nitrene) | Low (Explosion risk) | Poor | Aziridination |

| Chloramine-T | NTs | High | Poor (Sulfonamide protection) | Protected amination |

Strategic Utility in Signaling Pathways

In drug development, PONT allows the "late-stage amination" of metabolic intermediates. Below is a logic flow for selecting PONT in a synthesis campaign.

Figure 2: Decision matrix for deploying PONT reagent in synthesis planning.

Safety & Handling

-

Energetics: While PONT is more stable than many N-O reagents, it contains an energetic N-O bond and a triflate group. It should not be heated above 80 °C in neat form.

-

Acidity: PONT is an acidic salt. Upon hydrolysis, it releases triflic acid and pivalic acid. Handle in a fume hood.

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20 °C to maintain titer.

References

-

The Advent of Electrophilic Hydroxylamine-Derived Reagents for the Direct Preparation of Unprotected Amines. Source: Chemical Communications, 2022, 58 (72), 9991–10003.[1][3] URL:[Link]

-

Selective Carbon‐Carbon Bond Amination with Redox‐Active Aminating Reagents: A Direct Approach to Anilines. Source: Chinese Journal of Chemistry, 2021, 39 (11), 3011–3016.[1] URL:[Link]

- Iron-Catalyzed Amino-Chlorination of Alkenes.

Sources

- 1. O-Pivaloyl hydroxylammonium triflate - Enamine [enamine.net]

- 2. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D [pubs.rsc.org]

- 3. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Evolution of Electrophilic Amination: A Technical Guide to Hydroxylamine-Derived Reagents

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of nitrogen into molecular frameworks is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Among the diverse methodologies for forging carbon-nitrogen bonds, electrophilic amination has emerged as a powerful and versatile strategy, offering a complementary "umpolung" approach to traditional nucleophilic substitution and reductive amination pathways. This in-depth technical guide provides a comprehensive exploration of the history, development, and application of a pivotal class of reagents in this field: hydroxylamine derivatives. From their early, often hazardous, beginnings to the sophisticated, stable, and selective reagents of today, this guide will trace their evolution, detail their synthesis and mechanistic intricacies, and provide practical insights for their effective use in the laboratory.

The Genesis of Electrophilic Amination: Early Explorations with Hydroxylamine-O-sulfonic Acid (HOSA)

The concept of using a nitrogen atom as an electrophile can be traced back to the early 20th century with the synthesis of Hydroxylamine-O-sulfonic acid (HOSA). However, its potential as an aminating agent remained largely untapped until the mid-1940s. A seminal moment arrived in 1944 when R. N. Keller and Peter A. S. Smith demonstrated the direct amination of aromatic compounds using HOSA in the presence of a Lewis acid, aluminum chloride.[1] This work represented a significant conceptual leap, proving that a nitrogen atom could indeed act as an electrophile to form a C-N bond with an aromatic ring.

Further investigations by Peter Kovacic and Robert P. Bennett in 1961 expanded on this, detailing the aromatic amination of toluene with HOSA.[1] These early studies laid the foundational groundwork for the field of electrophilic amination. However, HOSA suffered from significant drawbacks, including its corrosive nature, poor solubility in many organic solvents, and often harsh reaction conditions, which limited its broad applicability.[2][3][4][5]

A New Era of Stability and Tunability: O-Acyl and O-Sulfonyl Hydroxylamines

The quest for more user-friendly and versatile electrophilic aminating agents led to the development of O-acyl and O-sulfonyl derivatives of hydroxylamine. These reagents offered a significant improvement in stability, handling, and reactivity, paving the way for a broader range of synthetic applications.

O-Acyl Hydroxylamines: Versatile and Accessible Reagents

O-Acyl hydroxylamines, with the general structure R'C(O)ONR₂, are readily synthesized from the corresponding carboxylic acids and N-hydroxy compounds.[6] Their reactivity can be tuned by modifying the nature of the acyl group, with more electron-withdrawing groups enhancing the electrophilicity of the nitrogen atom.

One of the most significant advancements in this class was the development of O-benzoyl hydroxylamines, which have proven to be broadly useful for the amination of organometallic reagents.[7] A key advantage of O-acyl hydroxylamines is their improved atom economy and the relative ease of their synthesis compared to their O-sulfonyl counterparts.[7]

Key Applications of O-Acyl Hydroxylamines:

-

Amination of Organometallic Reagents: They are widely used for the amination of Grignard reagents, organozinc compounds, and organocuprates to produce primary, secondary, and tertiary amines.[7][8]

-

Transition-Metal-Catalyzed Aminations: O-Acyl hydroxylamines are excellent partners in copper-catalyzed electrophilic amination reactions.[7]

O-Sulfonyl Hydroxylamines: Highly Electrophilic Aminating Agents

O-Sulfonyl hydroxylamines, such as O-tosylhydroxylamine (TsONH₂) and its N-protected analogues like N-Boc-O-tosylhydroxylamine (TsONHBoc), represent a class of highly electrophilic aminating agents. The strongly electron-withdrawing sulfonyl group renders the nitrogen atom highly susceptible to nucleophilic attack.

The development of these reagents, particularly the bench-stable and easily handled N-protected versions, has significantly expanded the scope of electrophilic amination. They have found extensive use in both uncatalyzed and transition-metal-catalyzed reactions.

Key Applications of O-Sulfonyl Hydroxylamines:

-

Amination of a Wide Range of Nucleophiles: They react with a broad spectrum of nucleophiles, including carbanions, enolates, and heteroatoms.

-

Transition-Metal-Catalyzed C-H Amination: O-Sulfonyl hydroxylamines have been instrumental in the development of rhodium-catalyzed C-H amination reactions, allowing for the direct functionalization of otherwise inert C-H bonds.[9][10]

Oxaziridines: Stable, Crystalline Reagents for Oxidation and Amination

A major breakthrough in the field of electrophilic nitrogen transfer came with the development of oxaziridines, three-membered heterocyclic compounds containing a C-N-O ring system.[11] First reported in the mid-1950s, their synthetic utility was significantly expanded by the pioneering work of Franklin A. Davis in the late 1970s and early 1980s with the introduction of N-sulfonyloxaziridines, now commonly known as Davis reagents.[7][12][13]

These stable, crystalline solids act as both oxygen and nitrogen transfer agents, with their reactivity being tunable based on the substituents on the nitrogen and carbon atoms of the oxaziridine ring.[12][14]

Davis Reagents: Masters of Oxidation and Hydroxylation

The archetypal Davis reagent, 2-(phenylsulfonyl)-3-phenyloxaziridine, is a powerful and selective oxidizing agent.[7][12] Its primary application is the α-hydroxylation of enolates derived from ketones and esters to produce α-hydroxy carbonyl compounds.[12] The mechanism involves the nucleophilic attack of the enolate on the electrophilic oxygen atom of the oxaziridine.[12]

// Nodes Enolate [label="Enolate"]; DavisReagent [label="Davis Reagent\n(N-Sulfonyloxaziridine)"]; TransitionState [label="Transition State", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Hemiaminal Intermediate"]; Product [label="α-Hydroxy Carbonyl"]; Byproduct [label="Sulfinimine"];

// Edges Enolate -> TransitionState [label="Nucleophilic Attack on Oxygen"]; DavisReagent -> TransitionState; TransitionState -> Intermediate; Intermediate -> Product [label="Fragmentation"]; Intermediate -> Byproduct; } .dot Figure 1: General mechanism of Davis Oxidation for α-hydroxylation.

N-H and N-Boc Oxaziridines: Reagents for Electrophilic Amination

While N-sulfonyl oxaziridines are primarily oxygen transfer agents, N-H and N-alkoxycarbonyl (e.g., N-Boc) oxaziridines are effective electrophilic aminating agents.[15][16] The pioneering work of Schmitz and coworkers established the utility of N-H oxaziridines, although their high reactivity often necessitated in-situ preparation.[17]

The development of more stable and isolable N-Boc-oxaziridines by researchers like Armstrong and coworkers provided a significant practical advantage.[15][16] A key innovation was the use of a ketone-derived oxaziridine, which, upon nitrogen transfer, releases a less reactive ketone byproduct, thereby avoiding side reactions commonly observed with aldehyde-derived oxaziridines.[6][18] These reagents have proven effective for the amination of a variety of nucleophiles, including primary and secondary amines to form hydrazines.[6][18]

Comparative Overview of Hydroxylamine-Derived Aminating Reagents

The choice of an appropriate aminating reagent is crucial for the success of a synthetic transformation. The following table provides a comparative overview of the key classes of hydroxylamine-derived reagents.

| Reagent Class | General Structure | Key Features | Typical Applications |

| Hydroxylamine-O-sulfonic Acid (HOSA) | H₂NOSO₃H | - Highly reactive- Often requires harsh conditions- Corrosive | - Early examples of aromatic amination |

| O-Acyl Hydroxylamines | R'C(O)ONR₂ | - Good stability- Tunable reactivity- Readily accessible | - Amination of organometallics- Cu-catalyzed aminations |

| O-Sulfonyl Hydroxylamines | R'SO₂ONR₂ | - Highly electrophilic- Good stability (especially N-protected) | - Amination of a broad range of nucleophiles- Rh-catalyzed C-H amination |

| N-Sulfonyl Oxaziridines (Davis Reagents) | - Stable, crystalline solids- Primarily oxygen transfer agents | - α-Hydroxylation of enolates- Oxidation of sulfides | |

| N-H and N-Boc Oxaziridines | - N-H are highly reactive- N-Boc are stable and isolable- Nitrogen transfer agents | - Amination of amines to hydrazines- Amination of other nucleophiles |

Experimental Protocols

Synthesis of O-(Diphenylphosphinyl)hydroxylamine

O-(Diphenylphosphinyl)hydroxylamine is a versatile reagent for electrophilic amination. A scalable preparation has been reported.[15][19]

-

A mixture of hydroxylamine hydrochloride in dichloromethane is cooled in an ice bath.

-

Triethylamine is added dropwise to the cooled suspension.

-

A solution of diphenylphosphinic chloride in dichloromethane is then added slowly to the reaction mixture.

-

The reaction is stirred at a low temperature and then allowed to warm to room temperature.

-

The reaction mixture is washed with water to remove salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield O-(diphenylphosphinyl)hydroxylamine as a white solid.

General Procedure for the Amination of a Grignard Reagent with an O-Acyl Hydroxylamine

This protocol is a general method for the synthesis of amines from Grignard reagents.

Procedure:

-

To a solution of the O-acyl hydroxylamine in an anhydrous ether solvent (e.g., THF, diethyl ether) at -78 °C under an inert atmosphere, add the Grignard reagent dropwise.

-

Stir the reaction mixture at -78 °C for the appropriate time (typically 1-3 hours), monitoring the reaction progress by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amine.

Synthesis of a Davis' Oxaziridine

A concise, catalyst-free synthesis of Davis' oxaziridines using sodium hypochlorite has been developed.[18]

Procedure: [18]

-

To a solution of the corresponding N-sulfonylimine in acetonitrile, add an aqueous solution of sodium hypochlorite. The pH of the sodium hypochlorite solution is crucial and should be basic.

-

Stir the biphasic mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting imine is consumed.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude oxaziridine can often be used without further purification, or it can be purified by recrystallization.

The Future of Electrophilic Amination

The field of electrophilic amination continues to evolve, driven by the demand for more efficient, selective, and sustainable synthetic methods. Current research focuses on several key areas:

-

Development of New Reagents: The design and synthesis of novel hydroxylamine-derived reagents with enhanced stability, selectivity, and broader functional group tolerance remain a primary objective.

-

Catalytic Asymmetric Amination: The development of enantioselective electrophilic amination reactions is a major focus, with significant efforts directed towards the design of new chiral catalysts and reagents.

-

C-H Amination: The direct amination of C-H bonds is a highly sought-after transformation that offers the potential to streamline synthetic routes significantly. The development of more general and practical C-H amination methods using hydroxylamine-derived reagents is an active area of research.

-

Flow Chemistry and Automation: The application of flow chemistry and automated synthesis platforms to electrophilic amination reactions is expected to improve reaction efficiency, safety, and scalability.

The journey of hydroxylamine-derived aminating reagents, from the early explorations with HOSA to the sophisticated tools available today, is a testament to the ingenuity and perseverance of synthetic chemists. As our understanding of their reactivity and mechanism deepens, we can expect the development of even more powerful and selective reagents that will continue to shape the future of organic synthesis and drug discovery.

References

- Davis, F. A.; Chen, B.-C. Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines. Chem. Rev.1992, 92 (5), 919–934.

- Berman, A. M.; Johnson, J. S. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N+ and RHN+ Synthons. J. Org. Chem.2006, 71 (1), 219–224.

- Davis, F. A. Adventures in Sulfur-Nitrogen Chemistry. J. Org. Chem.2006, 71 (24), 8993–9003.

- Benkovics, T.; Neel, A. J.; Zhao, R.; Hughes, G. J. Scalable Preparation of O-(Diphenylphosphinyl)hydroxylamine (DPPH). Org. Synth.2020, 97, 54-65.

- Shibuya, M.; Tomizawa, M.; Iwabuchi, Y. A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. Synlett2019, 30 (05), 577-581.

- Li, Y.; Li, Z.; Wang, W.; Zhang, Y. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Adv.2018, 8, 2838-2842.

-

Master Organic Chemistry. All About The Reactions of Grignard Reagents. [Link] (accessed Feb 15, 2026).

- Armstrong, A.; Jones, L. H.; Knight, J. D.; Kelsey, R. D. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Org. Lett.2005, 7 (5), 713–716.

- Klapars, A.; Campos, K. R.; Chen, C. Y.; Volante, R. P. O-(Diphenylphosphinyl)hydroxylamine: preparation and some characteristic chemical reactions. J. Chem. Soc., Perkin Trans. 12002, 2184-2188.

- Shen, Y.; Friestad, G. K. Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. J. Org. Chem.2002, 67 (17), 6236–6239.

- Mondal, T.; Chatterjee, S.; Morandi, B. Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. ACS Org. Inorg. Au2021, 1 (1), 15-22.

-

PubChem. hydroxylamine-O-sulfonic acid. [Link] (accessed Feb 15, 2026).

- Gasser, V. C. M.; Makai, S.; Morandi, B. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chem. Commun.2022, 58, 9991-10003.

-

Bowers Lab. Electrophilic Oxaziridines for N-Amination. [Link] (accessed Feb 15, 2026).

-

ResearchGate. Synthesis of oxaziridines from aldehyde and amines. [Link] (accessed Feb 15, 2026).

-

Wikipedia. Oxaziridine. [Link] (accessed Feb 15, 2026).

- Harris, R. J.; Park, J.; Nelson, T. A. F.; Iqbal, N.; Salgueiro, D. C.; Bacsa, J.; MacBeth, C. E.; Baik, M.-H.; Blakey, S. B.

- Du Bois, J.; Hinman, A. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Top. Organomet. Chem.2005, 14, 47-67.

- Gasser, V. C. M.; Makai, S.; Morandi, B. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chem. Commun.2022, 58, 9991-10003.

-

EdrawMax. Build Diagrams from Code Using Graphviz. [Link] (accessed Feb 15, 2026).

- Morrill, C.; Gillespie, J. E.; Phipps, R. J. Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines. Angew. Chem. Int. Ed.2016, 55, 10799-10803.

- Harris, R. J.; Park, J.; Nelson, T. A. F.; Iqbal, N.; Salgueiro, D. C.; Bacsa, J.; MacBeth, C. E.; Baik, M.-H.; Blakey, S. B.

- Davis, F. A.; Sheppard, A. C. Applications of oxaziridines in organic synthesis. Tetrahedron1989, 45 (18), 5703-5742.

- Zhou, Z.; Kürti, L. 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.

- Gasser, V. C. M.; Makai, S.; Morandi, B. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chem. Commun.2022, 58, 9991-10003.

-

Chad's Blog. Building diagrams using graphviz. [Link] (accessed Feb 15, 2026).

-

YouTube. Graphviz tutorial. [Link] (accessed Feb 15, 2026).

-

Grokipedia. Franklin A. Davis. [Link] (accessed Feb 15, 2026).

-

YouTube. Create Complex Graphs with GraphViz. [Link] (accessed Feb 15, 2026).

-

YouTube. Graphviz and dot: Generating Diagrams with Code. [Link] (accessed Feb 15, 2026).

- Berman, A. M.; Johnson, J. S. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N+ and RHN+ Synthons. J. Org. Chem.2006, 71 (1), 219–224.

-

Organic Syntheses. Copper-Catalyzed Enantioselective Amination of Grignard Reagents with O-Benzoyl-N,N-dialkylhydroxylamines. [Link] (accessed Feb 15, 2026).

-

Temple University. Franklin A. Davis. [Link] (accessed Feb 15, 2026).

- Morandi, B.; et al. Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Medicinally Relevant Amines. Angew. Chem. Int. Ed.2020, 59, 16424-16431.

- Google Scholar. Franklin A. Davis. (accessed Feb 15, 2026).

-

ResearchGate. Scheme of the reactivity of hydroxylamines. [Link] (accessed Feb 15, 2026).

-

Chem-Station. Davis Oxidation. [Link] (accessed Feb 15, 2026).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Grignard reaction - Wikipedia [en.wikipedia.org]

- 6. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 10. Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime [organic-chemistry.org]

- 11. Direct Primary Amination of Alkylmetals with NH-Oxaziridine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cjm.ichem.md [cjm.ichem.md]

- 14. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. thieme-connect.de [thieme-connect.de]

- 19. mdpi.com [mdpi.com]

Electrophilic Amination Reagents: A Technical Comparison of MSH and PONT (PivONH₃OTf)

Executive Summary

In the landscape of late-stage functionalization and drug discovery, the introduction of nitrogen into carbon frameworks is a pivotal transformation. Historically, O-Mesitylenesulfonylhydroxylamine (MSH) has served as the gold standard for electrophilic amination. However, its widespread adoption has been severely curtailed by its energetic instability and explosive potential.

This technical guide analyzes PONT (O-Pivaloylhydroxylammonium triflate) , a modern, bench-stable alternative that not only mitigates the safety risks of MSH but also unlocks new catalytic manifolds. We compare the mechanistic underpinnings, safety profiles, and experimental protocols of both reagents, providing a roadmap for researchers transitioning to this safer, more versatile amination source.

Mechanistic Foundations

Both MSH and PONT function as sources of electrophilic nitrogen (

Structural Comparison

| Feature | MSH (O-Mesitylenesulfonylhydroxylamine) | PONT (O-Pivaloylhydroxylammonium triflate) |

| Formula | ||

| Leaving Group | Mesitylenesulfonate ( | Pivalate ( |

| Active Species | Free base (typically) | Ammonium salt ( |

| Physical State | White crystalline solid (unstable) | White crystalline solid (bench-stable) |

| Primary Mode | Metal-Nitrenoid or Radical Precursor |

The "Leaving Group" Divergence

-

MSH: The sulfonyl group renders the oxygen highly electron-deficient, creating a potent electrophile. However, the N–O bond is weak enough that thermal energy alone can trigger homolytic cleavage, leading to runaway decomposition.

-

PONT: The pivaloyl group is less electron-withdrawing than a sulfonyl group, making the N–O bond intrinsically more stable. Activation is typically achieved via coordination to a transition metal (Fe, Cu, Rh), which inserts into the N–O bond (oxidative addition) to generate a reactive metal-nitrenoid species.

Comparative Analysis: Safety & Reactivity

Safety and Stability (The Critical Differentiator)

MSH is classified as a high-energy compound.[1] Literature reports document explosions during the drying of crystalline MSH or upon storage at room temperature. It must be prepared fresh and stored cold in solution.

PONT , conversely, is a crystalline salt that exhibits excellent thermal stability. Differential Scanning Calorimetry (DSC) data typically shows an onset of decomposition well above 100°C, making it safe for storage on the benchtop and handling in large-scale pharmaceutical campaigns.

Reactivity Profiles

MSH: The Classical Nucleophile Interceptor

MSH is primarily used to aminate strong nucleophiles without catalysis:

-

Pyridines

N-Aminopyridinium salts: A key step in the synthesis of pyrazolo[1,5-a]pyridines. -

Tertiary Amines

Hydrazinium salts. -

Carbanions

Primary Amines.

PONT: The Catalytic Powerhouse

PONT is designed for transition-metal catalysis, enabling reactions that MSH cannot perform controllably:

-

Fe-Catalyzed Hydroamination: Direct addition of

across unactivated alkenes (Markovnikov selectivity). -

C–H Amination: Direct amination of arenes to form anilines, avoiding nitration/reduction sequences.

-

Sulfinamide Synthesis: Transfer of

to thiols/sulfides under mild conditions.

Experimental Protocols

Synthesis of PONT (PivONH₃OTf)

Reference: Organic Syntheses 2020, 97, 207-216.

This protocol describes a self-validating, two-step synthesis that avoids the isolation of unstable intermediates.

Step 1: Preparation of tert-Butyl Pivaloyloxycarbamate

-

Setup: Charge a 1 L flask with N-Boc-hydroxylamine (30.0 g, 225 mmol) and DCM (400 mL). Add Triethylamine (31.3 mL, 225 mmol). Cool to 0°C.

-

Addition: Dropwise add Pivaloyl chloride (28.0 mL, 228 mmol) over 30 min.

-

Reaction: Stir at 0°C for 30 min, then warm to RT and stir for 2 hours.

-

Workup: Filter the suspension. Wash filtrate with water, sat.[2]

, and brine. Dry over -

Yield: ~46 g (96%) of colorless solid.

Step 2: Deprotection to PONT

-

Setup: Dissolve the intermediate (from Step 1) in Diethyl ether (anhydrous). Cool to 0°C.

-

Acidolysis: Add Triflic acid (TfOH) (1.0 equiv) dropwise. Caution: Exothermic.

-

Precipitation: The product precipitates immediately as a white solid.

-

Isolation: Filter under inert atmosphere (nitrogen/argon). Wash with cold ether/pentane.

-

Storage: Store in a desiccator or fridge.

Protocol: Iron-Catalyzed Hydroamination of Alkenes

Based on methodology by Morandi et al.

Reagents:

-

Substrate: Styrene or unactivated alkene (1.0 equiv)

-

Reagent: PONT (1.2 equiv)

-

Catalyst:

(10 mol%) -

Ligand: dppbz (1,2-bis(diphenylphosphino)benzene) (12 mol%)

-

Reductant: Zinc dust (2.0 equiv) - Required to regenerate Fe(II)

-

Solvent: Ethanol/TFE mixture (2:1)

Procedure:

-

In a glovebox or under

, combine -

Add the alkene followed by PONT .

-

Stir at room temperature for 12–24 hours.

-

Quench: Dilute with EtOAc, add sat.

. -

Purification: The crude mixture contains the free primary amine. Purify via acid/base extraction or chromatography.

Visualization of Workflows

Synthesis Comparison: MSH vs. PONT

This diagram contrasts the hazardous, single-step generation of MSH with the robust, two-step synthesis of PONT.

Caption: Comparative synthetic routes. Note MSH's direct but hazardous formation versus PONT's stable, stepwise assembly.

Mechanism: Iron-Catalyzed Amination with PONT

This diagram illustrates the catalytic cycle where PONT serves as the nitrogen source, activated by an Iron(II) center.

Caption: Proposed catalytic cycle for Fe-catalyzed hydroamination using PONT as the electrophilic nitrogen source.

References

-

Synthesis of PONT: Falk, E., Gasser, V. C. M., & Morandi, B. (2020). Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Organic Syntheses, 97, 207–216. [Link]

-

Review of Electrophilic Amination Reagents: Gasser, V. C. M., Makai, S., & Morandi, B. (2022).[1][3][4] The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.[1][3][5] Chemical Communications, 58, 9991-10003.[3] [Link]

-

MSH Safety Hazards: Mendiola, J., Rincon, J. A., Mateos, C., & Davis, E. M. (2009). Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. Organic Process Research & Development, 13(2), 263–267. [Link]

-

Iron-Catalyzed Amination: Legnani, L., Prina-Cerai, G., & Morandi, B. (2016). Iron-Catalyzed C–H Amination of Arenes. Science, 353(6300), 725-725. (Contextual citation for Morandi group methodologies). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. O-Pivaloyl hydroxylammonium triflate - Enamine [enamine.net]

- 4. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D [pubs.rsc.org]

- 5. O-Pivaloylhydroxyamine triflic acid | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Safety Data Sheet for O-Pivaloylhydroxylammonium Triflate

O-Pivaloylhydroxylammonium triflate (PONT), a significant reagent in modern organic synthesis, demands a thorough understanding of its safety profile to ensure its responsible and effective use in research and development.[1][2] This guide provides an in-depth analysis of the critical safety data for PONT, moving beyond a simple recitation of facts to offer insights grounded in chemical principles and practical laboratory experience.

Chemical Identity and Core Reactivity

O-Pivaloylhydroxylammonium triflate is a white to almost white crystalline solid. It is recognized for its role as a potent electrophilic aminating agent, enabling the direct introduction of unprotected amino groups into various organic molecules.[1][2][3] This reactivity, while synthetically valuable, also underpins its potential hazards.

Key Identifiers:

| Identifier | Value |

| CAS Number | 1293990-73-4[4][5][6] |

| Molecular Formula | C₆H₁₂F₃NO₅S[5][6] |

| Molecular Weight | 267.22 g/mol [5][6] |

| Synonyms | O-Pivaloylhydroxylammonium Trifluoromethanesulfonate, PONT[3][5] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), O-Pivaloylhydroxylammonium triflate is classified with the following hazards:

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[7]

-

Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.[7]

The signal word associated with this chemical is "Warning" .[7]

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

It's crucial to recognize that these classifications stem from the chemical's reactivity. The triflate anion is a good leaving group, and the pivaloyl group can be hydrolyzed, potentially leading to the formation of irritating byproducts upon contact with moisture on the skin or in the eyes.

Comprehensive Handling and Storage Protocols

Safe handling and storage are paramount to mitigating the risks associated with O-Pivaloylhydroxylammonium triflate.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

Engineering Controls:

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the dispersion of dust.[7]

-

Safety Equipment: A safety shower and eye wash station must be readily accessible.[7]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[7][8]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[7][8] Nitrile gloves are a common choice, but it is advisable to consult the glove manufacturer's compatibility data.

-

Skin and Body Protection: A lab coat should be worn to prevent skin contact.[8]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Experimental Workflow for Safe Handling:

Caption: A decision-making flow for responding to emergencies involving O-Pivaloylhydroxylammonium triflate.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of O-Pivaloylhydroxylammonium triflate is essential for its safe handling and use in experimental design.

| Property | Value |

| Appearance | White to almost white powder or crystal |

| Melting Point | 80-82 °C [4](Note: Other sources report higher melting points, which may be due to different crystalline forms or measurement conditions.)[9] |

| Stability | Stable under normal conditions. [7]The compound is stable at room temperature and can be stored in the air for several weeks. [4] |

| Decomposition | A differential scanning calorimetry (DSC) analysis showed a first exothermic event at 164.5 °C, with decomposition occurring at 191.9 °C. [4][10] |

| Solubility | Information on solubility in common organic solvents should be determined on a small scale before proceeding with larger-scale reactions. |

| Hygroscopicity | The compound is hygroscopic. [9] |

Toxicological Information

While comprehensive toxicological data for O-Pivaloylhydroxylammonium triflate is not widely available in the public domain, the GHS classification indicates that it is a skin and eye irritant. [7]The primary routes of exposure are through skin contact, eye contact, and inhalation of dust. The long-term toxicological effects have not been extensively studied. Therefore, it is prudent to handle this compound with the assumption that it may have other unknown toxicological properties and to minimize exposure at all times.

Disposal Considerations

All waste containing O-Pivaloylhydroxylammonium triflate should be treated as hazardous chemical waste. Dispose of the material in accordance with local, state, and federal regulations. Do not dispose of it down the drain. [7]

Conclusion: A Culture of Safety

O-Pivaloylhydroxylammonium triflate is a valuable tool for the modern synthetic chemist. However, its utility must be balanced with a deep respect for its potential hazards. By fostering a culture of safety that emphasizes thorough planning, proper use of engineering controls and PPE, and a clear understanding of emergency procedures, researchers can harness the synthetic power of this reagent while ensuring the well-being of themselves and their colleagues. This guide serves as a foundational resource, but it is incumbent upon every user to consult the most up-to-date safety data sheet from their supplier and to conduct a thorough risk assessment before commencing any experimental work.

References

-

Organic Syntheses. (2020-08-25). Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. [Link]

-

PubChem - NIH. O-Pivaloylhydroxylammonium Trifluoromethanesulfonate. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. O-Pivaloylhydroxylammonium Triflate: A Key Reagent for Modern Organic Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. Streamlining Amine Synthesis: The Advantages of O-Pivaloylhydroxylammonium Triflate. [Link]

-

ResearchGate. Preparation of O ‐Pivaloyl Hydroxylamine Triflic Acid | Request PDF. [Link]

-

NIOSH - CDC. First Aid Procedures for Chemical Hazards. [Link]

-

SAFETY DATA SHEET. [Link]

-

Organic Syntheses Procedure. [Link]

-

Tel Aviv University Safety Unit. First Aid in Chemistry Laboratories. [Link]

-

UConn Environmental Health and Safety. Lab Accident/First Aid Information. [Link]

-

American Chemistry Council. Information on Options for First Aid and Medical Treatment. [Link]

-

First aid measures in the laboratory 117. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. O-Pivaloyl hydroxylammonium triflate - Enamine [enamine.net]

- 4. orgsyn.org [orgsyn.org]

- 5. chemscene.com [chemscene.com]

- 6. O-Pivaloylhydroxylammonium Trifluoromethanesulfonate | C6H12F3NO5S | CID 121366278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. labsolu.ca [labsolu.ca]

- 10. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: High-Fidelity Protocol for Iron-Catalyzed C-H Amination using PONT Reagents

Executive Summary

This application note details the protocol for the direct installation of primary amino groups (

Unlike traditional amination methods requiring pre-functionalized aryl halides (Buchwald-Hartwig) or precious metals (Pd, Rh), this protocol leverages Earth-abundant iron to generate highly reactive aminium radicals via Single Electron Transfer (SET). This system is characterized by its operational simplicity, ambient temperature execution, and ability to install unprotected amine functionalities directly, obviating the need for protecting group manipulations.

Mechanistic Principles & Reagent Design

The PONT Reagent

PONT (PivONH

-

Pivalate (PivO-): A leaving group with sufficient steric bulk to stabilize the reagent but prone to homolytic cleavage upon reduction.

-

Triflate (OTf-): A non-coordinating counteranion that ensures the solubility of the iron catalyst and the cationic nature of the aminating species.

The Catalytic Cycle (Radical-Mediated)

The reaction proceeds via a radical mechanism distinct from concerted metal-nitrenoid insertions.

-

Activation: The Fe(II) catalyst coordinates with PONT.

-

SET & Homolysis: An electron transfer from Fe(II) to the N–O bond triggers homolysis, generating an aminium radical cation (

) and Fe(III). -

Radical Addition: The highly electrophilic aminium radical attacks the electron-rich

-system of the arene, forming a cyclohexadienyl radical cation intermediate. -

Turnover: A base (or another equivalent of PONT acting as oxidant) facilitates the deprotonation/oxidation sequence to restore aromaticity and regenerate the Fe(II) species (often requiring a reductant or disproportionation in stoichiometric variations).

Pathway Visualization

The following diagram illustrates the catalytic turnover and radical generation pathway.

Figure 1: Mechanistic pathway of Fe-catalyzed C-H amination via PONT, highlighting the generation of the critical aminium radical species.

Experimental Protocol

Materials & Equipment

-

Catalyst: Iron(II) Phthalocyanine (FePc) or Iron(II) Acetate (Fe(OAc)

) depending on substrate class. Note: Simple ferrous salts often suffice for electron-rich arenes. -

Reagent: PONT (PivONH

OTf).[1][2][3] Commercially available or synthesized from PivONH -

Solvent: Acetonitrile (MeCN) or Hexafluoroisopropanol (HFIP). HFIP is critical for stabilizing radical intermediates in difficult substrates.

-

Atmosphere: Nitrogen or Argon (Schlenk line or Glovebox).

Preparation of PONT (If synthesizing in-house)

Caution: Hydroxylamine derivatives can be energetic. Perform behind a blast shield.

-

Dissolve

-pivaloylhydroxylamine (PivONH -

Dropwise add Triflic Acid (TfOH) (1.0 equiv).

-

A white precipitate forms immediately.

-

Filter under inert atmosphere, wash with cold Et

O, and dry under vacuum. Store at -20 °C.

General Procedure: C–H Amination of Arenes

Scale: 0.2 mmol substrate

-

Setup: In a glovebox or flame-dried Schlenk tube, charge the reaction vessel with the Arene (0.20 mmol, 1.0 equiv) and Fe(OAc)

(3.5 mg, 10 mol%). -

Solvent: Add degassed Acetonitrile (2.0 mL) and a magnetic stir bar.

-

Reagent Addition: Add PONT (107 mg, 0.40 mmol, 2.0 equiv) in one portion.

-

Critical Step: If the reaction is highly exothermic or for sensitive substrates, add PONT as a solution in MeCN over 30 minutes via syringe pump.

-

-

Reaction: Seal the tube and stir at ambient temperature (25 °C) for 1–4 hours.

-

Monitoring: Monitor consumption of starting material via TLC or LC-MS. The formation of the free amine is often visible as a polar spot.

-

-

Workup:

-

Quench the reaction with sat. aq. NaHCO

(5 mL). -

Extract with EtOAc (

mL). -

Wash combined organics with brine, dry over Na

SO

-

-

Purification: Purify the crude residue via flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients) to yield the aniline product.

Data & Performance Metrics

Substrate Scope & Selectivity

The PONT/Fe system exhibits unique regioselectivity governed by electronic matching. The electrophilic aminium radical prefers electron-rich positions (ortho/para to donating groups).

| Substrate Class | Representative Example | Yield (%) | Regioselectivity (Major Isomer) | Notes |